Cas no 305347-94-8 (3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol)

3-(1-Hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is a benzimidazole derivative characterized by its hexyl-substituted heterocyclic core and a terminal hydroxyl group. This structure imparts amphiphilic properties, making it useful in applications requiring solubility balance in both polar and nonpolar media. The compound’s benzimidazole moiety offers potential for coordination chemistry, while the hydroxyl group enables further functionalization, such as esterification or etherification. Its stability under moderate conditions and compatibility with organic synthesis workflows make it a versatile intermediate for pharmaceuticals, agrochemicals, or materials science. The hexyl chain enhances lipophilicity, which may improve membrane permeability in biologically active compounds. Proper handling should account for standard laboratory precautions due to its organic nature.
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol structure
305347-94-8 structure
商品名:3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
CAS番号:305347-94-8
MF:C16H24N2O
メガワット:260.374564170837
CID:5964069
PubChem ID:3149721

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
    • 3-(1-hexyl-1H-benzo[d]imidazol-2-yl)propan-1-ol
    • 1H-Benzimidazole-2-propanol, 1-hexyl-
    • CCG-142685
    • 305347-94-8
    • AKOS000651117
    • F0414-0059
    • インチ: 1S/C16H24N2O/c1-2-3-4-7-12-18-15-10-6-5-9-14(15)17-16(18)11-8-13-19/h5-6,9-10,19H,2-4,7-8,11-13H2,1H3
    • InChIKey: CLCXMZXPMNDLHW-UHFFFAOYSA-N
    • ほほえんだ: C1(CCCO)N(CCCCCC)C2=CC=CC=C2N=1

計算された属性

  • せいみつぶんしりょう: 260.188863393g/mol
  • どういたいしつりょう: 260.188863393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 8
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

  • 密度みつど: 1.06±0.1 g/cm3(Predicted)
  • ふってん: 443.2±28.0 °C(Predicted)
  • 酸性度係数(pKa): 14.99±0.10(Predicted)

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0414-0059-3mg
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
305347-94-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0414-0059-10μmol
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
305347-94-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0414-0059-50mg
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
305347-94-8 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0414-0059-4mg
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
305347-94-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0414-0059-25mg
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
305347-94-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0414-0059-2mg
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
305347-94-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0414-0059-1mg
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
305347-94-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0414-0059-30mg
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
305347-94-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0414-0059-15mg
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
305347-94-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0414-0059-5μmol
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
305347-94-8 90%+
5μl
$63.0 2023-05-17

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol 関連文献

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-olに関する追加情報

Professional Introduction to 3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (CAS No. 305347-94-8)

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 305347-94-8, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a benzodiazole moiety linked to a hexyl-substituted propanol backbone, which contributes to its distinct chemical behavior and biological activity.

The benzodiazole ring system is well-known for its role in various pharmacological applications, particularly in the treatment of anxiety disorders and seizure conditions. The substitution at the 2-position of the benzodiazole ring with a propanol group enhances the compound's solubility and bioavailability, making it a promising candidate for further investigation. The hexyl side chain further modulates the pharmacokinetic properties of the molecule, potentially improving its metabolic stability and target specificity.

In recent years, there has been growing interest in exploring the therapeutic potential of benzodiazole derivatives beyond their traditional applications. Studies have indicated that modifications to the benzodiazole core can lead to compounds with enhanced efficacy and reduced side effects. The compound 3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol represents such an effort, combining structural features that may contribute to improved pharmacological profiles.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of a benzodiazole moiety with an aliphatic alcohol group provides a versatile platform for further chemical modifications. This allows researchers to fine-tune the properties of the molecule, such as binding affinity and selectivity, to target specific biological pathways. For instance, modifications at the hexyl chain could influence membrane permeability and metabolic clearance, while alterations at the benzodiazole ring could enhance receptor interaction.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies suggest that 3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol may exhibit favorable interactions with certain therapeutic targets. These simulations have highlighted its potential as an antagonist or partial agonist in various receptor systems, opening up possibilities for applications in neurology, psychiatry, and other medical fields.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the hexyl group and subsequent functionalization of the benzodiazole ring are critical steps that determine the final properties of the molecule. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.

Evaluation of the pharmacological activity of 3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol has revealed promising results in preclinical studies. These investigations have focused on assessing its effects on central nervous system (CNS) receptors, particularly those involved in anxiety and seizure disorders. Preliminary data suggest that this compound may offer a balance between efficacy and safety, making it a potentially valuable addition to existing therapeutic options.

The development of new pharmaceutical agents is often accompanied by rigorous safety testing to ensure their suitability for clinical use. Toxicological studies have been conducted to evaluate the acute and chronic effects of this compound on various biological systems. These assessments have provided valuable insights into its potential risks and benefits, guiding further optimization efforts.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural compounds or their derivatives, highlighting their importance as sources of novel therapeutic agents. The structural features of 3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, with its benzodiazole core reminiscent of certain natural products, positions it as a promising candidate for further exploration.

The integration of interdisciplinary approaches has significantly enhanced our understanding of complex biological systems and facilitated the development of innovative treatments. By combining expertise from chemistry, biology, pharmacology, and computational science, researchers can more effectively identify and optimize new drug candidates like 3-(1-hexyl-1H-1,3-benzodiazol-2-yi)propan-l-lrol. This collaborative effort is essential for addressing unmet medical needs and improving patient outcomes.

The future prospects for this compound are encouraging, with ongoing research aimed at expanding its therapeutic applications. Further investigations are planned to explore its potential in treating neurological disorders, inflammatory conditions, and other diseases where CNS modulation is relevant. Additionally, efforts are underway to develop more efficient synthetic routes that will facilitate large-scale production.

In conclusion,3-(l-hexyl-lH-l , 3 -benzodi az ol - 2 - yl ) pro pan - l - ol(CAS No . 305347 - 94 - 8 ) is a structurally interesting compound with significant pharmaceutical potential . Its unique combination o f chemical features makes it a valuable scaffold for drug discovery , offering opportunities for developing novel therapeutic agents . As research continues , this compoun d holds promise for contributing to advancements in medicine . p >

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司